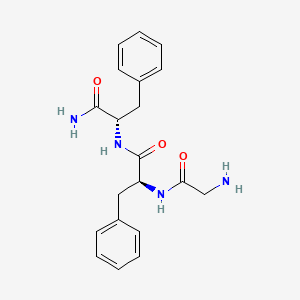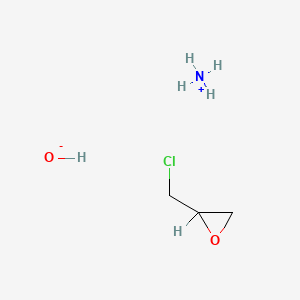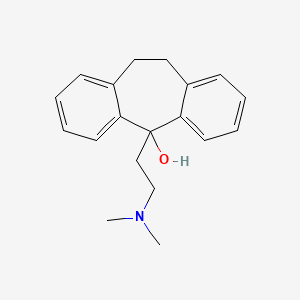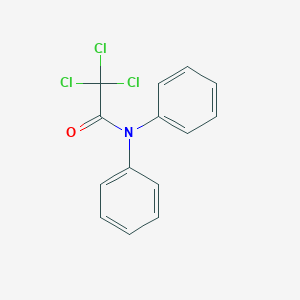
Di-iso-propyl malaoxon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-iso-propyl malaoxon is an organophosphate compound known for its role as a metabolite of malathion, a widely used insecticide. It is more toxic than its parent compound, malathion, and is known to inhibit cholinesterase, an enzyme essential for the proper functioning of the nervous system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-iso-propyl malaoxon can be synthesized through the oxidation of di-iso-propyl malathion. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to prevent the formation of unwanted by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Di-iso-propyl malaoxon undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion back to less oxidized forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions include various phosphorothioate and phosphorodithioate derivatives .
Wissenschaftliche Forschungsanwendungen
Di-iso-propyl malaoxon has several scientific research applications:
Chemistry: Used as a model compound to study organophosphate chemistry and reactivity.
Biology: Studied for its effects on cholinesterase inhibition and its impact on the nervous system.
Medicine: Investigated for its potential use in developing antidotes for organophosphate poisoning.
Industry: Used in the development of more effective and safer insecticides
Wirkmechanismus
Di-iso-propyl malaoxon exerts its effects by inhibiting the enzyme cholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of muscles, glands, and central nervous system neurons. The molecular targets include the active site of cholinesterase, where this compound forms a covalent bond, rendering the enzyme inactive .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malathion: The parent compound, less toxic.
Isomalathion: An isomer of malathion, also toxic.
Parathion: Another organophosphate insecticide, more toxic than malathion.
Uniqueness
Di-iso-propyl malaoxon is unique due to its higher toxicity compared to malathion and its ability to inhibit cholinesterase more effectively. This makes it a valuable compound for studying the toxicological effects of organophosphates and developing antidotes .
Eigenschaften
CAS-Nummer |
25017-57-6 |
|---|---|
Molekularformel |
C14H27O7PS |
Molekulargewicht |
370.40 g/mol |
IUPAC-Name |
diethyl 2-di(propan-2-yloxy)phosphorylsulfanylbutanedioate |
InChI |
InChI=1S/C14H27O7PS/c1-7-18-13(15)9-12(14(16)19-8-2)23-22(17,20-10(3)4)21-11(5)6/h10-12H,7-9H2,1-6H3 |
InChI-Schlüssel |
QHSPDKYNDVADIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=O)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene](/img/structure/B14685774.png)







